
ER proteostasis regulator-1
Overview
Description
ER proteostasis regulator-1 is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine is 314.16304257 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
ER Proteostasis Regulator-1 (EPR-1) is a novel compound identified as a significant modulator of endoplasmic reticulum (ER) proteostasis. This compound plays a crucial role in maintaining protein homeostasis within the ER, particularly under conditions of stress that can lead to the accumulation of misfolded proteins. The biological activity of EPR-1 is primarily linked to its ability to activate specific pathways associated with the unfolded protein response (UPR), particularly through the IRE1/XBP1s signaling axis.
EPR-1 functions by selectively activating the IRE1/XBP1s pathway, which is one of the three main branches of the UPR. This pathway is crucial for managing ER stress and restoring proteostasis by promoting protein folding, degradation, and overall cellular health. The activation of IRE1 leads to the splicing of XBP1 mRNA, resulting in the production of a potent transcription factor that upregulates genes involved in protein quality control.
Key Findings on EPR-1 Activity
- Selective Activation : EPR-1 has been shown to activate IRE1/XBP1s without triggering other stress-responsive pathways, such as those mediated by ATF6 or PERK. This selectivity is critical for minimizing unwanted cellular stress responses that can lead to apoptosis or other detrimental effects .
- Improvement of Protein Quality Control : In cellular models, EPR-1 treatment significantly improved the ER proteostasis of destabilized variants of amyloid precursor protein (APP). This was associated with reduced mitochondrial toxicity, suggesting a protective role against neurodegenerative processes .
- Induction of Chaperone Proteins : EPR-1 enhances the expression of chaperone proteins such as BiP and GRP94, which are essential for proper protein folding and preventing aggregation within the ER .
Table 1: Comparison of EPR-1 with Other ER Proteostasis Regulators
Table 2: Effects of EPR-1 on Cellular Models
Case Study 1: Neurodegenerative Disease Models
In studies involving neuroblastoma cell lines expressing mutant APP, treatment with EPR-1 resulted in a marked decrease in misfolded protein accumulation and mitochondrial impairment. This suggests potential therapeutic applications for EPR-1 in Alzheimer's disease where APP misfolding is a critical factor .
Case Study 2: Lysosomal Storage Disorders
In patient-derived fibroblasts from individuals with Gaucher and Tay-Sachs diseases, co-treatment with EPR-1 and pharmacologic chaperones demonstrated enhanced restoration of mutant enzyme function. This highlights the potential for EPR-1 to be used in combination therapies targeting lysosomal storage disorders through its role in enhancing proteostasis .
Scientific Research Applications
Understanding ER Proteostasis
The endoplasmic reticulum is essential for protein folding, quality control, and secretion. When there is an imbalance in ER function due to stressors such as misfolded proteins, the unfolded protein response (UPR) is activated. This response involves three main signaling pathways: IRE1, ATF6, and PERK, which work together to restore proteostasis by enhancing the folding capacity of the ER and degrading misfolded proteins .
Therapeutic Applications
EPR-1 has shown promise in several therapeutic contexts:
Neurodegenerative Diseases
EPR-1's ability to enhance proteostasis has implications for neurodegenerative diseases characterized by protein misfolding and aggregation, such as Alzheimer's and Parkinson's disease. Studies indicate that EPR-1 can reduce the secretion of amyloidogenic proteins linked to these conditions .
Metabolic Disorders
Imbalances in ER function are also implicated in metabolic disorders like obesity and diabetes. EPR-1 may help restore normal protein homeostasis in these conditions, potentially improving insulin sensitivity and metabolic health .
Cancer Therapy
In cancer cells, altered proteostasis can lead to increased survival and proliferation. EPR-1's modulation of the UPR could be leveraged to selectively target cancer cells by inducing stress responses that lead to apoptosis while sparing normal cells .
Case Study 1: Alzheimer's Disease
A study demonstrated that treatment with EPR-1 led to a significant reduction in amyloid-beta peptide levels in cellular models of Alzheimer's disease. This effect was attributed to enhanced clearance mechanisms facilitated by increased chaperone expression .
Case Study 2: Type 2 Diabetes
Research indicated that EPR-1 administration improved glucose tolerance in diabetic mouse models. The compound promoted insulin signaling pathways by restoring ER function and reducing inflammation associated with ER stress .
Comparative Analysis of EPR-1 with Other Regulators
Feature | EPR-1 | Other Proteostasis Regulators |
---|---|---|
Mechanism | Activates ATF6 | Various pathways (IRE1, PERK) |
Disease Focus | Neurodegenerative diseases | Broad (various degenerative diseases) |
Protein Aggregation | Reduces aggregation | Varies |
Cellular Impact | Enhances survival | May induce apoptosis |
Properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-5-4-6-13(2)20(12)18(21)16-11-17(23-19-16)14-7-9-15(22-3)10-8-14/h7-13H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOZOGZIIHRAFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.